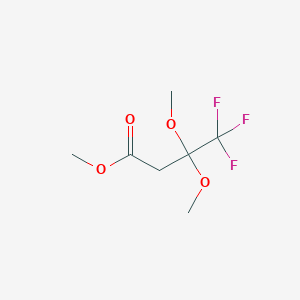
Methyl 4,4,4-trifluoro-3,3-dimethoxybutanoate
Descripción general
Descripción
“Methyl 4,4,4-trifluoro-3,3-dimethoxybutanoate” is a chemical substance with the CAS No: 191029-77-3 . It has a molecular formula of C7H11F3O4 . It is used in laboratory chemicals, the manufacture of substances, and for scientific research and development .
Synthesis Analysis
The synthesis of “this compound” involves acylation of 1,1-dimethoxy-1-(thien-2-yl)propane with trifluoroacetic anhydride . This process results in the formation of 4,4,4-trifluoro-3,3-dihydroxy-2-methyl-1-(thien-2-yl)butan-1-one .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C7H11F3O4 . The average mass of the molecule is 216.155 Da, and the monoisotopic mass is 216.060944 Da .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis of Fluorinated Compounds : Hajduch et al. (2014) discussed the synthesis of 5-alkyl-3,4-difluorofuran-2(5H)-ones, starting with radical addition of ethers to methyl 2,3,3-trifluoroprop-2-enoate. They explored how substituents affect the lactonisation of fluorinated 4-hydroxyalkanoates, providing insights into the cyclisation energies via DFT calculations (Hajduch et al., 2014).
Creation of Bioactive Compounds : Melnykov et al. (2019) developed an efficient method for synthesizing 3-aryl-3-trifluoromethyl-2,3-dihydro-1H-pyrrolizin-1-ones, which are promising scaffolds in the design of bioactive compounds. Their study highlights the potential of methyl 4,4,4-trifluoro-3,3-dimethoxybutanoate in creating novel chemical structures (Melnykov et al., 2019).
Photophysical and Luminescence Properties
- Luminescence in Complexes : Biju et al. (2014) investigated the photophysical properties of a Eu(III) tetrakis(β-diketonate) dimeric complex, highlighting its bright red luminescence and potential in photonic applications. This study demonstrates the role of this compound in enhancing the luminescent properties of certain compounds (Biju et al., 2014).
Pharmaceutical and Biological Applications
- Carboxylesterase Inhibitors and Radical Scavengers : Khudina et al. (2019) synthesized a series of 2-arylhydrazinylidene-3-oxo-4,4,4-trifluorobutanoic acids, demonstrating their effectiveness as selective inhibitors of carboxylesterase and their high antioxidant activity. This application highlights the role of this compound in pharmaceutical research (Khudina et al., 2019).
Agrochemical Research
- Herbicidal Activity : Wu et al. (2011) explored the herbicidal activities of N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxyacetamides, indicating potential agrochemical applications of compounds derived from this compound (Wu et al., 2011).
Safety and Hazards
“Methyl 4,4,4-trifluoro-3,3-dimethoxybutanoate” is classified as a skin irritant (H315), eye irritant (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing fumes, mist, spray, vapors, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/clothing/eye protection/face protection, and storing in a well-ventilated place with the container tightly closed .
Propiedades
IUPAC Name |
methyl 4,4,4-trifluoro-3,3-dimethoxybutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F3O4/c1-12-5(11)4-6(13-2,14-3)7(8,9)10/h4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVEATRVNFOHWGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C(F)(F)F)(OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



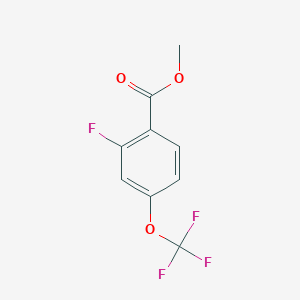
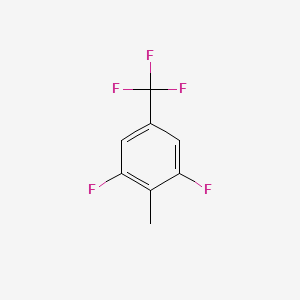
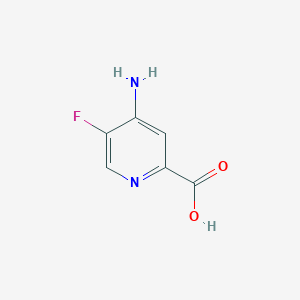
![3-[(R)-amino(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B3040267.png)
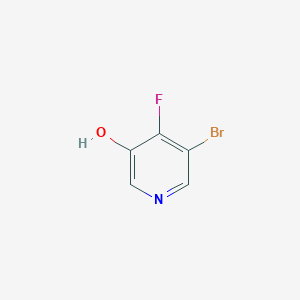
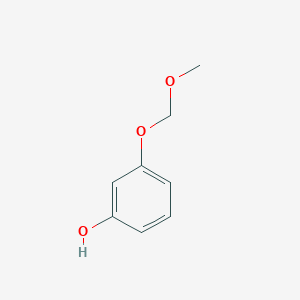
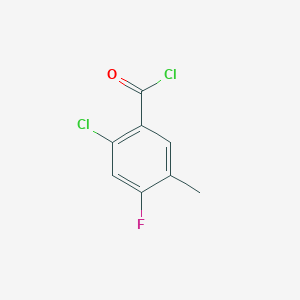

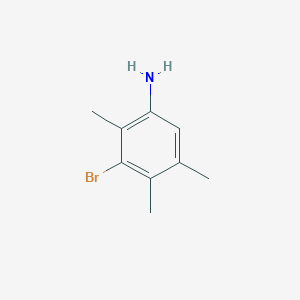
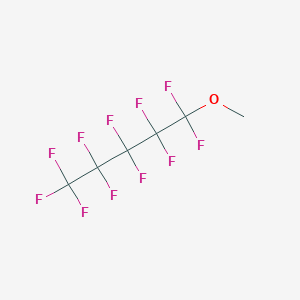


![5-Tert-butyl 1-ethyl 5-azaspiro[2.3]hexane-1,5-dicarboxylate](/img/structure/B3040283.png)
